4-(5-Bromo-pyridin-2-yl)-isoquinoline
Overview
Description
4-(5-Bromo-pyridin-2-yl)-isoquinoline (4-Br-PIQ) is a heterocyclic aromatic compound that has been studied extensively due to its diverse range of applications in the scientific community. 4-Br-PIQ is a highly reactive organic compound that can be used as a building block in the synthesis of a variety of other compounds, and its use in the synthesis of pharmaceuticals and other bioactive molecules has been explored.
Scientific Research Applications
Materials Chemistry
- Application : The compound is used in the development of highly efficient organic room temperature phosphorescence (UORTP) materials .
- Method : The design strategy is based on the structural control of intramolecular hydrogen bonding (IHB) and push–pull electron effects (PPEEs). Two series of carbazole derivatives with different IHBs and PPEEs were designed accordingly .
- Results : The materials exhibited ultralong lifetimes (tP) of 1.31 s and 233 ms with the highest phosphorescence quantum yields (FP) of 1.7% and 48.6% in their series, respectively . The SOC matrix elements between S3 and T7 (x(S3,T7)) of CzPMBr reached up to 39.95 cm 1 .
Crystallography
- Application : The compound is used in the study of crystal structures .
- Method : The asymmetric unit of the title compound, C (7)H (7)BrN (2)O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .
- Results : The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)°. In the crystal, molecules are linked by N—H O and C—H O hydrogen bonds generating bifurcated R 2 1 (5) ring motifs, which in turn lead to [110] chains .
Organometallic Chemistry
- Application : The compound is used in the development of a selective and practical bromine–metal exchange on bromoheterocyclics bearing substituents with an acidic proton under non-cryogenic conditions .
- Method : The protocol uses a combination of i-PrMgCl and n-BuLi. This not only solves the problem of intermolecular quenching that often occurred when using alkyl lithium alone as the reagent for halogen–lithium exchange, but also offers a highly selective method for performing bromo–metal exchange on dibrominated arene compounds through chelation effect .
- Results : The protocol allows for the lithiation of bromo-substituted heterocycles in the presence of N–H and O–H acidic protons such as indoles or phenols .
Safety And Hazards
properties
IUPAC Name |
4-(5-bromopyridin-2-yl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRNQDDKWKZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-pyridin-2-yl)-isoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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